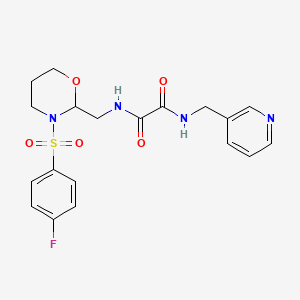![molecular formula C16H15F3N4O4S B2755682 1-(2-Nitrophenyl)sulfonyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine CAS No. 1024289-55-1](/img/structure/B2755682.png)
1-(2-Nitrophenyl)sulfonyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Nitrophenyl)sulfonyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine, also known as NPPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of chloride channels and has been shown to have a variety of biochemical and physiological effects. In
科学的研究の応用
Materials Science and Coordination Chemistry
Compounds with similar structures have been utilized in the synthesis and characterization of new metal complexes, which have potential applications in catalysis, materials science, and as models for studying metal-ligand interactions. For instance, Bharati et al. (2013) synthesized square planar Ni(II) complexes involving N–S bonding. These complexes were characterized using various techniques, and their thermal degradation pathways were investigated, providing insights into the stability and decomposition of such materials under different conditions (Bharati et al., 2013).
Medicinal Chemistry: Antibacterial and Antifungal Agents
Piperazine derivatives have shown promise as antibacterial and antifungal agents. Matsumoto and Minami (1975) reported on the antibacterial activity of pyrido(2,3-d)pyrimidine derivatives, highlighting the potential of piperazine-containing compounds in developing new antibiotics (Matsumoto & Minami, 1975). Additionally, novel piperazine derivatives with sulfonyl groups have been synthesized and shown to possess significant antibacterial activities, suggesting their potential utility in combating bacterial infections (Wu Qi, 2014).
Drug Development: Adenosine Receptor Antagonists
In the realm of pharmaceutical development, piperazine derivatives have been explored for their potential as adenosine receptor antagonists, which could have applications in treating various conditions such as cardiovascular diseases, neurological disorders, and cancer. Borrmann et al. (2009) developed 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, identifying compounds with subnanomolar affinity and high selectivity for the A2B adenosine receptor, highlighting the therapeutic potential of these molecules (Borrmann et al., 2009).
Synthetic Methodology
Research into the synthesis and functionalization of piperazine derivatives contributes to the broader field of synthetic organic chemistry, offering new routes to construct complex molecules for various applications. Techniques such as sulfomethylation have been used to modify polyazamacrocycles, including piperazine, providing new pathways for the synthesis of macrocyclic chelates with potential applications in medicinal chemistry and materials science (van Westrenen & Sherry, 1992).
特性
IUPAC Name |
1-(2-nitrophenyl)sulfonyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N4O4S/c17-16(18,19)12-5-6-15(20-11-12)21-7-9-22(10-8-21)28(26,27)14-4-2-1-3-13(14)23(24)25/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCGYRHZVQRKUGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-Chloro-1-(2-fluorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2755601.png)
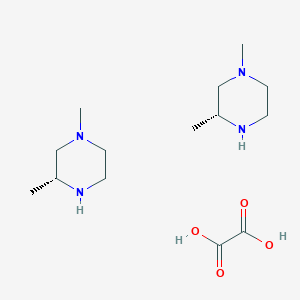
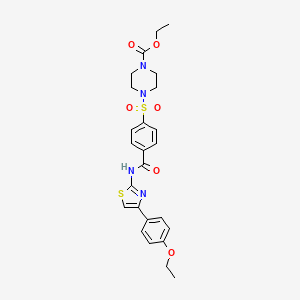

![{2-[(Dimethylamino)methyl]-1,3-oxazol-4-yl}methanamine](/img/structure/B2755608.png)
![N-[1-(4-Tert-butylphenyl)cyclobutyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2755609.png)
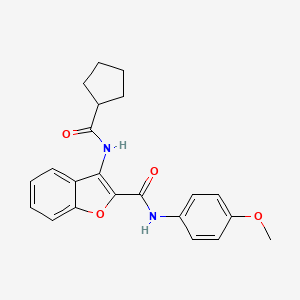
![1-(5-chloro-2-methoxyphenyl)-4-[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2755611.png)
![2-{[6-(benzenesulfonyl)pyridazin-3-yl]sulfanyl}-N-(5-chloro-2,4-dimethoxyphenyl)acetamide](/img/structure/B2755612.png)
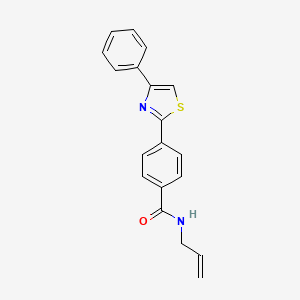
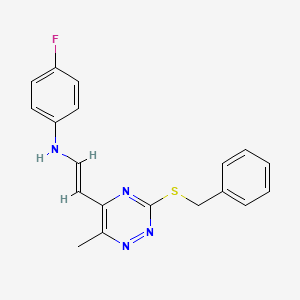
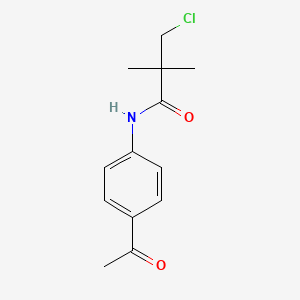
![Methyl 6-[[but-2-ynoyl(methyl)amino]methyl]pyridine-3-carboxylate](/img/structure/B2755620.png)
